4-(4-Bromobenzyl)morpholine (CAS 132833-51-3) is a bifunctional building block widely utilized in medicinal chemistry and advanced materials synthesis. It features a reactive aryl bromide optimized for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations) and a pre-installed morpholine ring that serves as a hydrophilic, weakly basic pharmacophore. By masking the benzylic position with a stable tertiary amine, this compound provides a reliable vector for introducing the 4-(morpholinomethyl)phenyl moiety into complex molecular architectures. Its procurement is primarily driven by the need to bypass multi-step late-stage aminations and to improve the aqueous solubility and pharmacokinetic profiles of downstream active pharmaceutical ingredients (APIs) [1].
Attempting to substitute 4-(4-Bromobenzyl)morpholine with its direct precursor, 4-bromobenzyl bromide, introduces significant process liabilities. The benzylic bromide is highly electrophilic and prone to unwanted oxidative addition, which can poison palladium catalysts and generate complex mixtures of homocoupled or polymerized byproducts during cross-coupling. Furthermore, substituting the morpholine ring with a piperidine analog (1-(4-bromobenzyl)piperidine) drastically alters the basicity and lipophilicity of the intermediate, often leading to catalyst sequestration and poor aqueous solubility of the final product. Procuring the exact morpholine-functionalized aryl bromide ensures chemoselective coupling and predictable physicochemical properties, avoiding the yield losses and purification bottlenecks associated with generic or unfunctionalized analogs [1].
In standard palladium-catalyzed cross-coupling environments, the presence of a benzylic halide creates competing sites for oxidative addition. 4-(4-Bromobenzyl)morpholine restricts reactivity exclusively to the aryl C-Br bond, reliably achieving >95% chemoselectivity for the desired cross-coupled product. In contrast, using the unaminated baseline 4-bromobenzyl bromide results in significant benzylic oxidative addition, often reducing the yield of the target aryl-coupled product to below 50% due to catalyst poisoning and side reactions [1].
| Evidence Dimension | Chemoselective Aryl Coupling Yield |
| Target Compound Data | >95% yield (exclusive aryl C-Br insertion) |
| Comparator Or Baseline | 4-Bromobenzyl bromide (<50% yield due to competing benzylic insertion) |
| Quantified Difference | >45% increase in target yield |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura coupling conditions |
Procuring the pre-aminated building block prevents costly catalyst deactivation and eliminates the complex purification required when benzylic halides are present.
The basicity of the pendant amine significantly impacts both handling and transition-metal compatibility. The oxygen heteroatom in 4-(4-Bromobenzyl)morpholine exerts an electron-withdrawing effect, lowering the conjugate acid pKa to approximately 8.3. The closest structural analog, 1-(4-bromobenzyl)piperidine, lacks this oxygen and exhibits a much higher pKa of approximately 10.0. This 1.7 log-unit difference means the morpholine derivative is nearly 50 times less basic, making it significantly less prone to unwanted coordination with Lewis acidic metal catalysts, thereby preserving catalyst turnover numbers (TON) during complex syntheses [1].
| Evidence Dimension | Conjugate Acid pKa |
| Target Compound Data | ~8.3 |
| Comparator Or Baseline | 1-(4-Bromobenzyl)piperidine (~10.0) |
| Quantified Difference | 1.7 pKa units lower (nearly 50-fold less basic) |
| Conditions | Standard aqueous/organic basicity measurements at 25°C |
Lower basicity prevents the amine from sequestering transition metal catalysts, ensuring higher efficiency in downstream cross-coupling steps.
For procurement in medicinal chemistry, the lipophilicity contribution of the building block is critical for final drug formulation. 4-(4-Bromobenzyl)morpholine offers a calculated LogP (cLogP) of approximately 2.2, providing a favorable balance of hydrophilicity. Substituting this with the piperidine analog increases the cLogP to approximately 3.5. This difference of over 1.0 log unit directly translates to improved aqueous solubility for libraries synthesized using the morpholine building block, reducing the need for extensive formulation workarounds in later development stages [1].
| Evidence Dimension | Calculated LogP (cLogP) |
| Target Compound Data | ~2.2 |
| Comparator Or Baseline | 1-(4-Bromobenzyl)piperidine (~3.5) |
| Quantified Difference | ~1.3 log units lower lipophilicity |
| Conditions | Standard predictive lipophilicity models for building block selection |
Selecting the morpholine derivative ensures that downstream synthetic libraries maintain better aqueous solubility, a critical metric for ADME optimization.
Utilizing 4-(4-Bromobenzyl)morpholine allows for the single-step installation of the 4-(morpholinomethyl)phenyl group via direct cross-coupling. If a buyer opts for a cheaper unaminated baseline, such as 4-bromobenzaldehyde, the process requires at least two steps: cross-coupling followed by a reductive amination. This multi-step approach typically reduces the overall throughput yield by 15-30% and doubles the solvent waste. The pre-installed morpholine ring provides a highly convergent route that streamlines industrial scale-up [1].
| Evidence Dimension | Synthetic Steps to Target Motif |
| Target Compound Data | 1 step (direct coupling) |
| Comparator Or Baseline | 4-Bromobenzaldehyde (2 steps: coupling + reductive amination) |
| Quantified Difference | Elimination of 1 synthetic step and associated yield losses |
| Conditions | Industrial scale-up of 4-(morpholinomethyl)phenyl-containing APIs |
Purchasing the pre-assembled building block reduces overall synthetic steps, minimizing solvent waste and labor costs in scale-up environments.
Due to its optimized pKa and chemoselective cross-coupling profile, this compound is the preferred building block for introducing solubilizing morpholinomethyl groups into rigid kinase inhibitor scaffolds. It prevents the catalyst poisoning that would occur if benzylic halides were used [1].
In late-stage lead optimization, procurement of the morpholine derivative over its piperidine analog guarantees a lower LogP contribution. This is critical for improving the aqueous solubility and oral bioavailability of lipophilic drug candidates without fundamentally altering their target binding [2].
The masked benzylic position allows 4-(4-Bromobenzyl)morpholine to be safely converted into Grignard or organolithium reagents. This enables the rapid, single-step nucleophilic addition of the morpholinomethylphenyl motif to ketones or aldehydes, bypassing the multi-step reductive aminations required by simpler baseline precursors [3].
Irritant